molecular formula C10H8BrN3O B2979132 2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine CAS No. 2091289-51-7

2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine

Cat. No.: B2979132
CAS No.: 2091289-51-7
M. Wt: 266.098
InChI Key: RWRGUURSCFEJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine is a brominated pyrazine derivative featuring a pyridin-2-ylmethoxy substituent at the 5-position. Pyrazines are nitrogen-containing heterocycles widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties . The bromine atom at the 2-position enhances reactivity for further functionalization (e.g., cross-coupling reactions), while the pyridinylmethoxy group introduces steric and electronic effects that influence solubility, binding affinity, and biological activity.

Properties

IUPAC Name

2-bromo-5-(pyridin-2-ylmethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-3-1-2-4-12-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRGUURSCFEJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CN=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine is a compound belonging to the pyrazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Research indicates that pyrazine derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell cycle and survival.

  • Mechanism of Action : The compound may induce apoptosis through the intrinsic pathway by regulating the expression of Bcl-2 and Bax proteins. A decrease in Bcl-2 (an anti-apoptotic factor) and an increase in Bax (a pro-apoptotic factor) have been observed in treated leukemic K562 cells, leading to cell cycle arrest and increased apoptosis rates .

Table 1: Anticancer Activity of Related Pyrazine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundK562 (leukemia)TBDInduces apoptosis via Bcl-2/Bax modulation
Compound 11Various cancer lines10 - 12Inhibition of Pim-2 kinase
Compound 15HBMEC-23.55Neuroprotective effects

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Pyrazine derivatives have been reported to possess antibacterial and antifungal properties, which could be beneficial in treating infections resistant to conventional antibiotics .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrazine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies.

Table 2: Neuroprotective Activity of Pyrazine Derivatives

Compound NameCell LineEC50 (µM)Effect
Compound 19PC123.68Inhibits apoptosis through mitochondrial pathway
Compound 16ECV-3040.046Protects against oxidative damage

Study on Apoptosis Induction

A study investigating the effects of a closely related pyrazine derivative demonstrated that treatment with varying concentrations led to significant inhibition of cell viability in K562 cells with an IC50 value of approximately 25 µM after 72 hours. The compound induced morphological changes consistent with apoptosis, such as DNA fragmentation and increased phosphatidylserine exposure on cell surfaces .

Synthesis and Evaluation

Research has focused on synthesizing novel pyrazine derivatives to enhance their biological activity. For example, compounds synthesized from a pyrazine scaffold exhibited strong inhibitory effects on various cancer cell lines, showcasing the potential for developing targeted therapies against resistant cancer types .

Scientific Research Applications

Anticancer Properties

Pyrazine derivatives, including 2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine, have demonstrated anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell cycle and survival. The compound may induce apoptosis through the intrinsic pathway by regulating the expression of Bcl-2 and Bax proteins. A decrease in Bcl-2 (an anti-apoptotic factor) and an increase in Bax (a pro-apoptotic factor) have been observed in treated leukemic K562 cells, leading to cell cycle arrest and increased apoptosis rates.

Anticancer Activity of Related Pyrazine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundK562 (leukemia)TBDInduces apoptosis via Bcl-2/Bax modulation
Compound 11Various cancer lines10 - 12Inhibition of Pim-2 kinase
Compound 15HBMEC-23.55Neuroprotective effects

A study investigating the effects of a closely related pyrazine derivative demonstrated that treatment with varying concentrations led to significant inhibition of cell viability in K562 cells with an IC50 value of approximately 25 µM after 72 hours. The compound induced morphological changes consistent with apoptosis, such as DNA fragmentation and increased phosphatidylserine exposure on cell surfaces. Additionally, research has focused on synthesizing novel pyrazine derivatives to enhance their biological activity, with compounds synthesized from a pyrazine scaffold exhibiting strong inhibitory effects on various cancer cell lines, showcasing the potential for developing targeted therapies against resistant cancer types.

Antimicrobial Activity

This compound shows promise as an antimicrobial agent. Pyrazine derivatives have been reported to possess antibacterial and antifungal properties, which could be beneficial in treating infections resistant to conventional antibiotics.

Neuroprotective Effects

Pyrazine derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies.

Neuroprotective Activity of Pyrazine Derivatives

Compound NameCell LineEC50 (µM)Effect
Compound 19PC123.68Inhibits apoptosis through mitochondrial pathway
Compound 16ECV-3040.046Protects against oxidative damage

Other Applications

  • Synthesis of Bioactive Scaffolds: Pyrazines are used in the synthesis of various bioactive compounds .
  • Preparation of 2-bromo-5-aldehyde pyridine: 2-bromo-5-aldehyde pyridine is used in the preparation of Abemaciclib, a drug with increasing demand . A preparation method of 2-bromo-5-aldehyde pyridine comprises dissolving 2, 5-dibromopyridine in a solvent, adding a Grignard reagent, and carrying out a Grignard reaction .
  • Transition metal-catalyzed functionalization of pyrazines: Transition metals can catalyze cross-coupling reactions on pyrazine systems .
  • Use in Pyrazine Hybrids: Pyrazine-modified natural product derivatives have a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties .

Comparison with Similar Compounds

2-Bromo-5-hydroxypyrazine (C₄H₃BrN₂O)

  • Structure : Hydroxyl group at the 5-position instead of pyridinylmethoxy.
  • Properties : The hydroxyl group increases polarity, enhancing solubility in polar solvents. However, it reduces stability under acidic conditions compared to alkoxy groups.
  • Applications : Used as an intermediate for synthesizing antimycobacterial agents .
  • Molecular Weight : 174.99 g/mol .

2-Bromo-5-(1H-pyrazol-1-yl)pyrazine

  • Structure : Pyrazole substituent at the 5-position.
  • Properties : The electron-rich pyrazole ring facilitates metal coordination, as seen in rhenium complexes with luminescent properties .
  • Synthesis : Prepared via nucleophilic substitution of 2,5-dibromopyrazine with pyrazolate .
  • Applications : Used in photophysical studies and sensor development .

5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide

  • Structure : Carboxamide and bromo-hydroxyphenyl substituents.
  • Properties : Exhibits antimycobacterial activity (IC₅₀ = 41.9 µmol·L⁻¹) due to the carboxamide group, which enhances target binding .
  • Comparison : The pyridinylmethoxy group in the target compound may improve blood-brain barrier penetration compared to bulky tert-butyl groups .

Positional Isomerism and Electronic Effects

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

  • Structure : Pyridin-4-ylmethoxy substituent instead of pyridin-2-ylmethoxy.

Alkoxy Group Variations

2-Bromo-5-(cyclobutylmethoxy)pyrazine

  • Structure : Cyclobutylmethoxy substituent.
  • Properties : The cyclobutyl group increases lipophilicity, favoring membrane permeability in drug design .
  • Molecular Weight : 243.10 g/mol .

2-Bromo-5-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyrazine (21a)

  • Structure: Complex pyrazole-phenoxy substituents.
  • Synthesis : Prepared from 2,5-dibromopyrazine in 59% yield .
  • Applications : Acts as a dihydroorotate dehydrogenase (DHODH) inhibitor, highlighting the role of fluorine in enhancing metabolic stability .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source
This compound Pyridin-2-ylmethoxy, Br 265.08* Kinase inhibition, ligand synthesis -
2-Bromo-5-hydroxypyrazine OH, Br 174.99 Intermediate for antimycobacterials
2-Bromo-5-(1H-pyrazol-1-yl)pyrazine Pyrazole, Br 225.03* Luminescent metal complexes
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide Carboxamide, Br, Cl, tert-butyl 428.70* Antimycobacterial (IC₅₀ = 41.9 µmol·L⁻¹)

*Calculated based on molecular formulas.

Key Findings and Implications

  • Substituent Impact : The pyridin-2-ylmethoxy group in this compound likely enhances solubility and target binding compared to hydroxyl or alkyl substituents .
  • Synthetic Versatility : Bromine at the 2-position allows for Suzuki or Buchwald-Hartwig couplings, enabling diversification into bioactive molecules .
  • Pharmacological Potential: Structural analogs demonstrate antimycobacterial, antifungal, and enzyme inhibitory activities, suggesting unexplored therapeutic avenues for the target compound .

Q & A

Q. What synthetic methodologies are suitable for preparing 2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine?

The synthesis typically involves bromination and alkoxylation steps. For example, bromine can be introduced via electrophilic substitution on a pyrazine precursor, followed by coupling with a pyridinylmethoxy group using Ullmann or Buchwald-Hartwig conditions. A related method for brominated pyrazole derivatives involves nucleophilic displacement of a leaving group (e.g., tosyl) with bromide under reflux in polar aprotic solvents like DMF or acetonitrile . Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of brominating agent) and reaction time (6–12 hours) is critical to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended .

Q. How can the structure and purity of this compound be validated experimentally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., pyridinylmethoxy protons at δ 4.5–5.0 ppm, pyrazine ring protons at δ 8.0–9.0 ppm) .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystallographic data. Ensure proper crystal growth via slow evaporation in dichloromethane/hexane mixtures .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C10_{10}H8_8BrN3_3O2_2) with <2 ppm error .

Q. What are the common reactivity patterns of the bromine substituent in this compound?

The bromine atom undergoes:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 80°C) to form biaryl derivatives .
  • Nucleophilic Substitution : Displacement by amines (e.g., NH3_3/EtOH, 60°C) or thiols (K2_2CO3_3, DMF, 100°C) .
  • Reduction : Conversion to hydrogen via catalytic hydrogenation (H2_2, Pd/C, EtOH) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and photophysical properties of this compound?

  • Time-Dependent DFT (TD-DFT) : Predicts absorption/emission spectra by simulating S0_0→S1_1/S2_2 transitions. For pyrazine derivatives, B3LYP/6-311+G(d,p) accurately reproduces experimental UV-Vis peaks (e.g., ~300 nm) .
  • Multiconfiguration Time-Dependent Hartree (MCTDH) : Models nonadiabatic dynamics (e.g., S2_2→S1_1 internal conversion) by including all 24 vibrational modes of pyrazine. This explains spectral broadening due to vibronic coupling .

Q. How do crystal packing and intermolecular interactions affect material properties?

  • Redox-Active Coordination Polymers : The pyrazine moiety can act as a bridging ligand in 2D networks (e.g., CrCl2_2(pyrazine)2_2), where electron transfer between metal centers and ligands enhances conductivity (σ ~103^{-3} S/cm) and induces ferrimagnetism (Tc_c = 55 K). XPS and SQUID magnetometry are critical for characterizing these properties .
  • Packing Coefficient Analysis : Steric fit and π-π stacking (interplanar distance ~3.48 Å) drive guest encapsulation in supramolecular hosts. Variable-temperature NMR (193–273 K) probes exchange dynamics .

Q. What strategies mitigate contradictions in biological activity data for pyrazine derivatives?

  • Dose-Response Profiling : Address discrepancies in receptor binding (e.g., mGluR5 allosteric modulation) by testing a broad concentration range (1 nM–100 μM) and using orthogonal assays (e.g., cAMP inhibition vs. Ca2+^{2+} mobilization) .
  • Metabolite Screening : LC-MS/MS identifies oxidative metabolites (e.g., demethylation or hydroxylation) that may interfere with in vitro activity .

Q. How does steric hindrance from the pyridinylmethoxy group influence regioselectivity in reactions?

  • Steric Maps : Molecular mechanics (MMFF94) calculations predict steric bulk (e.g., PyMOL visualization). The pyridinylmethoxy group directs electrophilic substitution to the less hindered C-3 position of pyrazine .
  • Kinetic vs. Thermodynamic Control : At low temperatures (–40°C), kinetic products (e.g., C-3 bromination) dominate, while thermodynamic products (e.g., C-6 substitution) form at higher temperatures (80°C) .

Methodological Considerations Table

Parameter Synthesis Characterization Computational
Key Technique Ullmann coupling X-ray (SHELXL) MCTDH wave propagation
Critical Conditions 1.2 eq Br2_2, DMF, 80°C0.7 Å resolution24-mode Hamiltonian
Common Errors Over-brominationTwinned crystalsOverfitting vibronic modes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.